Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis. [] This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. [] Eliglustat tartrate acts as a substrate reduction therapy (SRT) by limiting the synthesis of glucosylceramide, the substrate of the deficient enzyme in Gaucher disease. [, , ] This allows the residual enzyme to effectively catabolize the reduced amount of glucosylceramide, mitigating the effects of the enzyme deficiency. [] It has been investigated extensively for its potential in treating lysosomal storage disorders, particularly Gaucher disease type 1 (GD1). [, , , ]
The synthesis of eliglustat tartrate involves multiple steps, starting from readily available precursors. A notable method includes:
Eliglustat tartrate has a complex molecular structure characterized by several functional groups and chiral centers. The chemical formula can be represented as CHNOS, and it features two chiral centers, making it chirally pure (1R, 2R). The compound exists as a white to off-white crystalline powder and has excellent solubility across a physiological pH range .
Eliglustat tartrate undergoes specific chemical reactions primarily related to its mechanism of action as a glucosylceramide synthase inhibitor. The inhibition process involves:
The mechanism of action of eliglustat tartrate involves blocking the first step in glycosphingolipid synthesis:
Preclinical studies have shown that this mechanism results in significant clinical benefits for patients with type 1 Gaucher disease, including reductions in spleen size and improvements in hemoglobin levels .
Eliglustat tartrate is primarily used in clinical settings for managing type 1 Gaucher disease. Its applications extend beyond this condition as ongoing research explores its potential benefits in other lysosomal storage disorders, such as Fabry disease. The compound's ability to inhibit glucosylceramide synthase makes it a valuable therapeutic agent in substrate reduction therapy strategies aimed at mitigating the effects of lipid accumulation disorders .
Eliglustat tartrate (chemical name: N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]octanamide hemi-(2R,3R)-2,3-dihydroxysuccinate) is a complex synthetic molecule with a molecular formula of C₅₀H₇₈N₄O₁₄ and a molecular weight of 959.19 g/mol for the hemitartrate salt [2] [7]. Its architecture integrates three critical moieties:
The therapeutic activity of eliglustat is critically dependent on its stereochemical configuration. The molecule possesses two chiral centers at the C1 and C2 positions of the aminopropanediol linker, adopting an (1R,2R)-configuration. This spatial arrangement mirrors the natural ceramide substrate, allowing optimal hydrogen bonding with glucosylceramide synthase’s (GCS) catalytic residues. X-ray crystallography confirms that inversion at either center drastically reduces inhibitory potency [2] [9].
Table 1: Atomic Contributors to Eliglustat Tartrate's Structure
Component | Chemical Group | Stereochemical Role |
---|---|---|
Aliphatic Chain | Octanamide (C8H15NO) | Hydrophobic anchoring to enzyme membranes |
Aromatic Core | 1,4-Benzodioxane | π-Stacking with Phe residues in GCS binding pocket |
Basic Center | Pyrrolidine | Protonation for ionic interaction with Asp/His residues |
Chiral Centers | (1R,2R)-aminopropanediol | Substrate-mimetic hydrogen bonding network |
Eliglustat’s design emerged from systematic SAR studies optimizing earlier glucosylceramide synthase inhibitors:
The pharmacophore requires all three elements—lipophilic anchor, aromatic spacer, and ionizable amine—in a geometrically constrained (R,R)-configuration. Removal of the benzodioxane hydroxy group or N-methylation of the amide linkage ablates activity, confirming their roles in hydrogen bonding and conformational rigidity [3] [5].
Eliglustat tartrate exhibits distinct physicochemical behaviors critical for formulation:
Table 2: Physicochemical Profile of Eliglustat Tartrate
Property | Conditions | Value | Significance |
---|---|---|---|
Water Solubility | 25°C, pH 7 | 0.113 mg/mL (free base) | Limits oral bioavailability |
LogP | Calculated (Chemaxon) | 3.21 (free base) | High membrane permeability |
pKa | Basic (pyrrolidine) | 8.17 | >90% protonated at physiological pH |
Crystal System | X-ray diffraction | Monoclinic P2₁ | Predictable dissolution profile |
Stability | Solid, -20°C, desiccated | >2 years | Suitable for long-term storage |
Eliglustat tartrate is synthesized via a multi-step sequence requiring strict stereocontrol:- Key intermediate formation:1. Oxazine adduct synthesis: Cyclization of (S)-phenylglycinol with bromoacetyl bromide-derived esters yields a chiral morpholinone. Condensation with benzodioxane-6-carboxaldehyde under acid catalysis forms an oxazine intermediate (VII) [3] [8].2. Pyrrolidine incorporation: Oxazine ring opening with pyrrolidine installs the basic center, followed by LiAlH₄ reduction to afford diol (X) [3].3. Catalytic debenzylation: Hydrogenolysis with Pd(OH)₂/C cleaves the chiral auxiliary, releasing the target amine (XI) [8] [10].- Final coupling: Amine (XI) reacts with N-hydroxysuccinimide-activated octanoate to form eliglustat free base. Tartrate salt formation uses (2R,3R)-tartaric acid in ethanol/isopropanol mixtures [8] [10].
Process optimization challenges:
The tartrate salt is clinically preferred over the free base due to enhanced biopharmaceutical properties:
The (2R,3R)-tartrate enantiomer is specifically used over the meso-form to avoid unpredictable crystallization behavior. Patent CN107445938 details a polymorph (Form II) with superior compaction strength for tablet manufacturing, though capsules remain the commercial dosage form [8] [10].
Table 3: Salt Form Comparison
Property | Free Base | Tartrate Salt | Alternative Salts (e.g., HCl) |
---|---|---|---|
Solubility (H₂O) | 0.03 mg/mL | 48 mg/mL | 18 mg/mL (hygroscopic) |
Crystal Form | Amorphous | Monoclinic | Variable hydrates |
Hygroscopicity | Low | Moderate | High |
Degradants | Oxidative ring opening | Tartrate-ester (minimal) | Hydrochloride adducts |
Processability | Poor flow | Excellent flow | Caking issues |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7